

physical and chemical properties of 4-(3-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Hydroxyphenoxy)benzoic acid

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An In-depth Technical Guide to 4-(3-Hydroxyphenoxy)benzoic acid

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Introduction

4-(3-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative possessing both a carboxylic acid and a phenolic hydroxyl group. This bifunctional chemical architecture makes it a molecule of significant interest in several scientific domains, particularly in medicinal chemistry and materials science. As a structural motif, the diaryl ether linkage is prevalent in numerous biologically active natural products and synthetic compounds. The presence of reactive handles—the carboxyl and hydroxyl groups—allows for a wide range of chemical modifications, positioning it as a versatile building block for the synthesis of more complex molecules, including polymers and active pharmaceutical ingredients (APIs).^[1]

This guide provides a comprehensive overview of the core physicochemical properties of **4-(3-Hydroxyphenoxy)benzoic acid**. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application in synthesis, characterization, and formulation. We will delve into its chemical identity, physical and spectroscopic properties, reactivity, and established protocols for its analysis, providing a foundation for its effective use in a laboratory setting.

Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate the conditions required for storage, handling, and reaction design.

Chemical Identity

- IUPAC Name: **4-(3-hydroxyphenoxy)benzoic acid**^[2]
- CAS Number: 56183-35-8^[2]
- Molecular Formula: C₁₃H₁₀O₄^[2]
- Synonyms: p-(m-Hydroxyphenoxy)benzoic acid^[2]

Chemical Structure:

Caption: 2D structure of **4-(3-Hydroxyphenoxy)benzoic acid**.

Physicochemical Data Summary

The properties of **4-(3-Hydroxyphenoxy)benzoic acid** are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and its potential for intermolecular interactions.

Property	Value	Source(s)
Molecular Weight	230.22 g/mol	[2]
Appearance	White to orange to green powder/crystal	[3]
Melting Point	169.0 to 172.0 °C	[3]
Topological Polar Surface Area	66.8 Å ²	[2] [4]
XLogP3	3.6	[2] [4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]

Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating moderate lipophilicity.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of a chemical compound. Below is a summary of the key spectroscopic data for **4-(3-Hydroxyphenoxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[\[5\]](#)

Assignment	Chemical Shift (ppm)	Multiplicity
Carboxylic Acid (-COOH)	~13.0	Broad Singlet
Phenolic (-OH)	~9.9	Singlet
Aromatic Proton	7.975	Doublet
Aromatic Proton	7.236	Triplet
Aromatic Proton	7.058	Doublet
Aromatic Proton	6.663	Doublet of Doublets
Aromatic Proton	6.539	Doublet of Doublets
Aromatic Proton	6.499	Triplet

Note: The integration of the aromatic protons corresponds to the expected number of hydrogens on the two phenyl rings. The broadness of the -COOH peak is typical due to hydrogen bonding and chemical exchange.

¹³C NMR data is also available for this compound, providing further structural confirmation by identifying the carbon skeleton.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **4-(3-Hydroxyphenoxy)benzoic acid**, the mass spectrum shows a prominent molecular ion peak.[5]

- Molecular Ion (M⁺): m/z = 230.0[5]
- M+1 Peak: m/z = 231.0[5]

The presence of the M+1 peak is consistent with the natural abundance of the ¹³C isotope in a molecule containing 13 carbon atoms.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-(3-Hydroxyphenoxy)benzoic acid**, typically acquired using a KBr wafer technique, would exhibit characteristic absorption bands.[\[2\]](#)

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm^{-1} .
- O-H Stretch (Phenol): A broad band around 3200-3600 cm^{-1} .
- C-H Stretch (Aromatic): Peaks typically found just above 3000 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm^{-1} .
- C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm^{-1} region.
- C-O Stretch (Ether and Acid): Strong absorptions in the 1210-1320 cm^{-1} region.

Chemical Reactivity and Synthesis

The reactivity of **4-(3-Hydroxyphenoxy)benzoic acid** is dominated by its carboxylic acid and phenolic hydroxyl functional groups.

- Acidity: Both the carboxylic acid and the phenol are acidic protons. The carboxylic acid is significantly more acidic ($\text{pK}_a \sim 4-5$) than the phenol ($\text{pK}_a \sim 10$), meaning it will be readily deprotonated by mild bases.
- Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.
- Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.
- Phenolic Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
- Aromatic Substitution: The two aromatic rings can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing activating (hydroxyl) and deactivating (carboxyl and ether) groups.

A plausible synthetic route involves the coupling of a protected hydroxy-iodobenzene with a hydroxy-benzoic acid derivative, or through a nucleophilic aromatic substitution reaction. A common method for forming diaryl ethers is the Ullmann condensation. Another approach involves the demethylation of a methoxy precursor, such as 4-(3-methoxyphenoxy)benzoic acid, using a strong acid like hydrobromic acid.[6]

Safety and Handling

4-(3-Hydroxyphenoxy)benzoic acid requires careful handling in a laboratory setting. It is classified with the following GHS hazard statements:[2]

- H302: Harmful if swallowed.
- H319: Causes serious eye irritation.

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

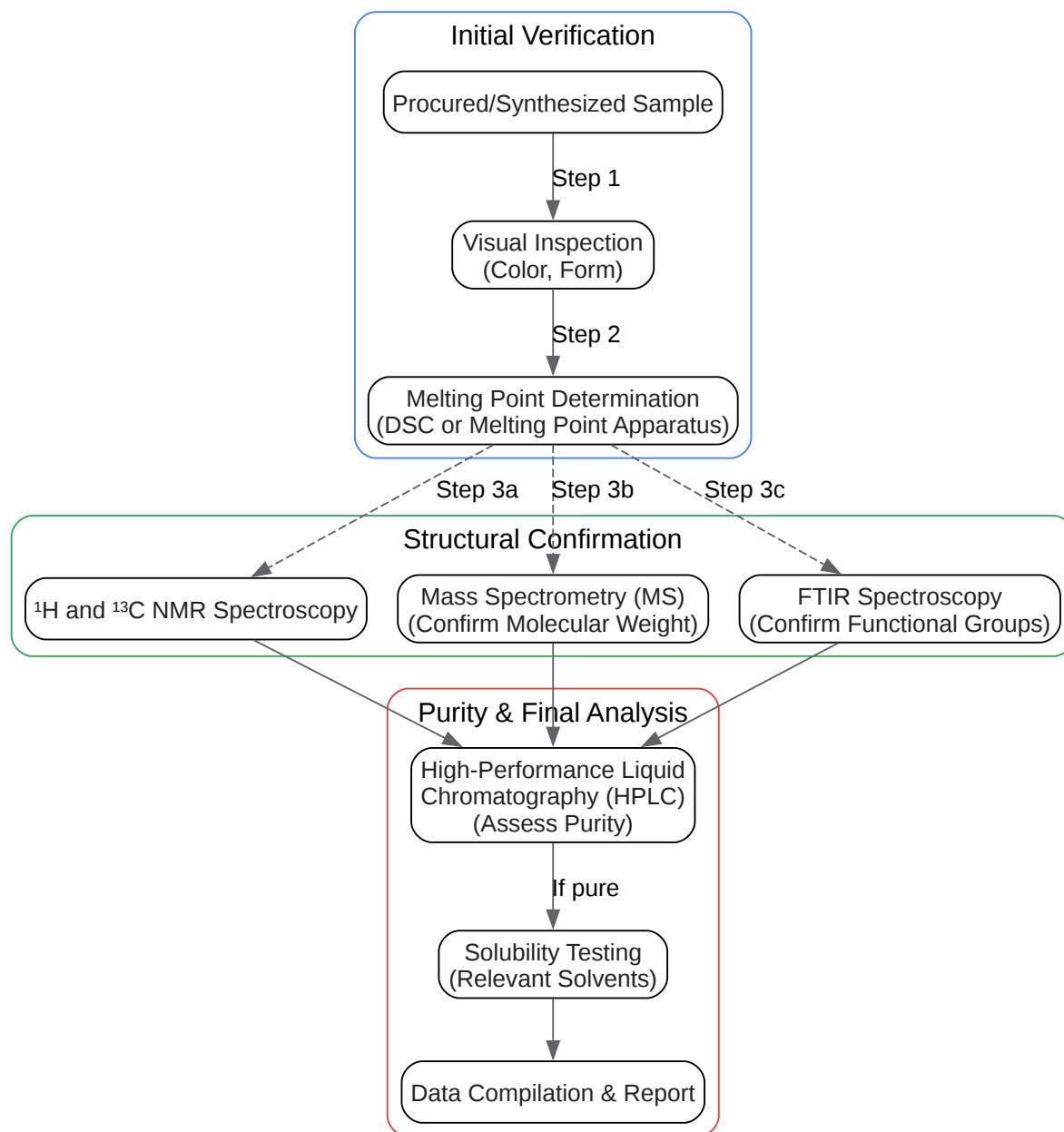
Experimental Protocols

The following protocols provide standardized procedures for the characterization of **4-(3-Hydroxyphenoxy)benzoic acid**.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of **4-(3-Hydroxyphenoxy)benzoic acid**.

Workflow for Physicochemical Characterization

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Caption: A logical workflow for the analysis of **4-(3-Hydroxyphenoxy)benzoic acid**.

Protocol: Structural Characterization by ^1H NMR Spectroscopy

Objective: To confirm the chemical structure of **4-(3-Hydroxyphenoxy)benzoic acid** by ^1H Nuclear Magnetic Resonance.

Materials:

- **4-(3-Hydroxyphenoxy)benzoic acid** sample (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO-d₆), NMR grade
- NMR tube (5 mm)
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **4-(3-Hydroxyphenoxy)benzoic acid** sample into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap the vial and gently vortex or sonicate until the sample is fully dissolved.
- Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient for the NMR spectrometer (typically ~4-5 cm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal from the DMSO-d₆ solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune the probe for the ^1H frequency.
- Acquisition:

- Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would be:
 - Pulse angle: 30-45 degrees
 - Acquisition time: ~2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.
 - Integrate all peaks to determine the relative ratios of the protons.
- Analysis: Compare the obtained chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations to the expected values for the proposed structure of **4-(3-Hydroxyphenoxy)benzoic acid**.[\[5\]](#)

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- To cite this document: BenchChem. [physical and chemical properties of 4-(3-Hydroxyphenoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581726#physical-and-chemical-properties-of-4-3-hydroxyphenoxy-benzoic-acid]

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